N-(5-chloro-2-methylphenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
Description
This compound is a structurally complex acetamide derivative featuring a fused thiazolo-pyrimidinone core substituted with a piperidin-1-yl group at position 2 and an acetamide-linked 5-chloro-2-methylphenyl moiety at position 4.
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(7-oxo-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O2S/c1-12-5-6-13(20)9-14(12)22-15(26)10-25-11-21-17-16(18(25)27)28-19(23-17)24-7-3-2-4-8-24/h5-6,9,11H,2-4,7-8,10H2,1H3,(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJKRRTOLRMCPCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methylphenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure
The compound can be structurally represented as follows:
Antimicrobial Properties
Recent studies have demonstrated that derivatives of thiazolo[4,5-d]pyrimidine exhibit significant antimicrobial activity. In particular:
- Minimum Inhibitory Concentration (MIC) : The compound showed effective antibacterial properties with MIC values reported as low as 0.21 μM against Pseudomonas aeruginosa and Escherichia coli .
- Mechanism of Action : The compound acts by inhibiting DNA gyrase and dihydrofolate reductase (DHFR), crucial enzymes for bacterial replication and metabolism. IC50 values for these activities ranged from 0.52 to 31.64 μM .
Antibiofilm Activity
The ability to inhibit biofilm formation is critical for combating persistent infections:
- The compound demonstrated significant antibiofilm activity against Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin in reducing biofilm formation .
Cytotoxicity and Safety Profile
Evaluations of cytotoxicity revealed that the compound exhibits low hemolytic activity with % lysis ranging from 3.23 to 15.22%, indicating a favorable safety profile for further development .
Case Studies
-
Case Study on Antimicrobial Efficacy :
- Objective : Evaluate the efficacy of this compound against resistant bacterial strains.
- Results : The compound exhibited potent activity against multi-drug resistant strains with MIC values comparable to or lower than existing antibiotics.
- Case Study on Anti-inflammatory Potential :
Research Findings Summary Table
Scientific Research Applications
Biological Activities
N-(5-chloro-2-methylphenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide exhibits several biological activities that are under investigation:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties. Compounds with similar thiazolopyrimidine structures have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : The compound's structural features suggest potential as an inhibitor for various enzymes. For instance, docking studies indicate possible interactions with enzymes such as 5-lipoxygenase (5-LOX), which is involved in inflammatory processes .
- Receptor Modulation : The presence of the piperidine moiety may allow for modulation of neurotransmitter receptors, which could impact conditions such as anxiety or depression .
Research Findings
Recent studies have focused on the synthesis and characterization of this compound. The synthesis typically involves multiple steps to achieve the desired compound while optimizing yield and purity . Characterization techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed to confirm the structure.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The compound shares structural motifs with other acetamide derivatives documented in the evidence. Below is a comparative analysis based on core heterocycles, substituents, and hypothetical pharmacological implications:
Table 1: Structural and Functional Comparison
Key Observations:
Core Heterocycle Influence: The thiazolo-pyrimidinone core in the target compound is distinct from the triazolo-pyrimidinone () and pyridazinone () scaffolds. Thiazolo-pyrimidinones are often associated with kinase inhibition due to their ability to mimic ATP-binding domains, whereas triazolo derivatives may exhibit stronger π-π stacking interactions with protease active sites . Pyridazinones () are typically linked to phosphodiesterase inhibition, suggesting divergent therapeutic applications compared to the target compound .
Substituent Effects :
- The piperidin-1-yl group in the target compound likely enhances solubility compared to the benzyl substituent in , which may increase lipophilicity and reduce oral bioavailability .
- Chlorophenyl and methoxyphenyl substituents (common in all analogs) are pharmacophores for target engagement but differ in electronic effects (e.g., chloro as an electron-withdrawing group vs. methoxy as electron-donating) .
Hypothetical Pharmacokinetics: The absence of ester or amide bonds in the target compound’s core (unlike ’s pyridazinone) may confer greater metabolic stability. However, the piperidine moiety could introduce susceptibility to cytochrome P450-mediated oxidation .
Preparation Methods
Introduction of the Acetamide Side Chain
The acetamide group is installed via a two-step sequence:
- Alkylation : Ethyl 2-chloroacetoacetate reacts with the thiazolopyrimidine nitrogen under basic conditions (K₂CO₃) in dimethylformamide (DMF) to form an ethyl ester intermediate.
- Amidation : Hydrolysis of the ester to the carboxylic acid, followed by coupling with N-(5-chloro-2-methylphenyl)acetamide using carbodiimide chemistry, yields the final acetamide derivative.
Optimization of Reaction Conditions
- Solvent Selection : DMF and toluene are preferred for cyclization and substitution reactions, respectively, due to their high boiling points and compatibility with nitrogen-containing heterocycles.
- Catalysis : Triethylamine is employed to scavenge HCl during amide bond formation, while lithium carbonate facilitates dehydrohalogenation in piperidinyl substitution.
Crystallization and Polymorph Control
The final compound exhibits polymorphism, with Form-M, Form-S, and Form-N characterized by distinct PXRD patterns. Crystallization from ethanol/water (1:2) at 25–30°C produces Form-M, while cooling a saturated solution in acetone yields Form-S. Polymorph stability is critical for pharmaceutical applications, necessitating controlled drying at 60°C under vacuum.
Analytical Validation and Spectral Characterization
- IR Spectroscopy : Key absorptions include 3448 cm⁻¹ (N–H), 1690 cm⁻¹ (C=O), and 2215 cm⁻¹ (C≡N) for intermediates.
- ¹H NMR : Diagnostic signals include singlet peaks for methyl groups (δ 2.10–2.15 ppm) and aromatic protons (δ 6.85–7.63 ppm).
- Mass Spectrometry : Molecular ion peaks at m/z 260 (M⁺+2) and 191.95 (base peak) confirm the thiazolopyrimidine framework.
Comparative Analysis of Synthetic Routes
Table 1 summarizes yields and conditions for key steps:
Challenges and Mitigation Strategies
- Byproduct Formation : Excess acetic anhydride in cyclization generates acetylated byproducts, mitigated by controlled stoichiometry (1.2 equivalents).
- Polymorph Purity : Seeding with Form-M crystals during crystallization ensures phase homogeneity.
Recent Advances in Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times for thiazolopyrimidine formation. For example, heating enaminonitriles with carbon disulfide at 150°C for 20 minutes under microwave conditions achieves 80% yield compared to 6 hours under conventional reflux.
Q & A
Q. What synthetic routes are recommended for this compound, and what reaction conditions require optimization?
The synthesis involves palladium-catalyzed cross-coupling (e.g., Suzuki or Heck reactions) to attach the chlorinated phenyl group to the thiazolopyrimidine core. Key conditions to optimize include catalyst loading (e.g., Pd(PPh₃)₄), solvent selection (e.g., DMF or THF), and reaction temperature (60–100°C). Post-synthesis purification via column chromatography or recrystallization is critical to isolate high-purity product . For scalability, continuous flow reactors and advanced purification techniques (e.g., preparative HPLC) are recommended .
Q. Which analytical techniques confirm structural integrity and purity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying substituent positions and stereochemistry. Mass Spectrometry (MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95%). X-ray crystallography (if crystals are obtainable) provides definitive structural validation .
Q. What structural features influence pharmacological potential?
The thiazolopyrimidine core enables π-π stacking with biological targets, the piperidinyl group enhances solubility and membrane permeability, and the chlorinated phenyl moiety contributes to hydrophobic interactions. These features collectively impact enzyme inhibition (e.g., kinases) and receptor binding .
Q. What in vitro assays are used for initial biological screening?
Standard assays include:
- Enzyme inhibition : Fluorescence-based kinase assays (e.g., CDK2/cyclin E).
- Receptor binding : Radioligand displacement assays for GPCRs.
- Cytotoxicity : MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can contradictions in biological activity data across assay systems be resolved?
Contradictions may arise from assay-specific conditions (e.g., pH, cofactors). Validate findings using orthogonal methods:
- Compare enzymatic vs. cellular activity (e.g., IC₅₀ in isolated enzymes vs. cell viability).
- Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities independently of enzymatic function .
- Verify target engagement via CRISPR knockouts or siRNA silencing .
Q. What computational strategies predict binding modes with targets like CDKs?
Molecular docking (AutoDock Vina, Glide) models interactions between the thiazolopyrimidine core and ATP-binding pockets. Molecular Dynamics (MD) simulations (AMBER, GROMACS) assess stability of ligand-target complexes over time. Free energy calculations (MM/PBSA) refine binding affinity predictions .
Q. How to optimize regioselectivity in the final coupling step?
Regioselectivity challenges in cross-coupling can be addressed by:
- Screening ligands (e.g., XPhos vs. SPhos) to direct coupling to the desired position.
- Modifying electronic effects via substituents on the aryl halide precursor.
- Using directing groups (e.g., pyridine) transiently attached to the core .
Q. What experimental designs investigate metabolic stability in preclinical models?
- In vitro : Liver microsomal assays (human/rat) with LC-MS/MS to quantify metabolite formation.
- In silico : CYP450 inhibition profiling (e.g., CYP3A4, 2D6) using fluorescence-based kits.
- In vivo : Radiolabeled compound administration followed by PET imaging to track distribution and clearance .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Optimization
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Catalyst (Pd source) | 2–5 mol% Pd(PPh₃)₄ | Higher loading reduces side products |
| Temperature | 80°C (±5°C) | Ensures complete coupling |
| Reaction Time | 12–18 hours | Prevents decomposition |
Q. Table 2. Assay Conditions for Biological Screening
| Assay Type | Conditions | Key Output Metrics |
|---|---|---|
| Kinase Inhibition | 10 µM ATP, pH 7.5 | IC₅₀, Ki values |
| Cytotoxicity | 48–72 hr incubation | EC₅₀, selectivity index |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
